molecular formula C13H14N2O2 B2589066 (E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine CAS No. 1374409-04-7

(E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine

Cat. No.: B2589066
CAS No.: 1374409-04-7
M. Wt: 230.267
InChI Key: TXCNMSVKXSGYMD-VOTSOKGWSA-N
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Description

(E)-5-(3-Methoxystyryl)-3-methylisoxazol-4-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. It features an isoxazole core, a privileged scaffold in drug discovery, linked to a 3-methoxyphenyl group via an ethenyl bridge. This structural motif is found in analogs of bioactive natural products like hispolon, which have demonstrated potent antiproliferative activities . Research on closely related styrylisoxazole amines indicates that such compounds can exhibit selective cytotoxicity against a range of human cancer cell lines, including colon, prostate, and breast carcinomas . The (E)-configured double bond is often critical for this bioactivity, as hydrogenation can lead to a complete loss of potency, underscoring the importance of the planar structure for interaction with biological targets . The presence of the 4-amine group on the isoxazole ring makes it a valuable intermediate for further chemical functionalization, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Potential mechanisms of action under investigation for similar compounds include the induction of cell cycle arrest and apoptosis, as well as the inhibition of key cellular kinases . Furthermore, early-stage research suggests that some analogs in this chemical class may not be substrates for the ABCB1 transporter, a common mediator of multidrug resistance, highlighting their potential utility in overcoming treatment-resistant cancers . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and mechanistic studies in cell biology. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(E)-2-(3-methoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-13(14)12(17-15-9)7-6-10-4-3-5-11(8-10)16-2/h3-8H,14H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCNMSVKXSGYMD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1N)/C=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Methoxystyryl Group: The methoxystyryl group can be introduced via a Heck reaction, which involves the coupling of a methoxystyrene derivative with the isoxazole ring.

    Final Amination:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring or the methoxystyryl group are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of “(E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine” with structurally related compounds:

Compound Name Substituents (Isoxazole Positions) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound 3-CH₃; 5-(E)-3-methoxystyryl; 4-NH₂ C₁₃H₁₄N₂O₂ 230.27 g/mol Styryl, methoxy, amine Planar conjugation, moderate polarity
3-Methylisoxazol-4-amine 3-CH₃; 4-NH₂ C₄H₆N₂O 98.10 g/mol Amine High solubility in polar solvents
5-Amino-4-chloro-3-methylisoxazole 3-CH₃; 4-Cl; 5-NH₂ C₄H₅ClN₂O 132.55 g/mol Chloro, amine Electron-withdrawing Cl enhances reactivity
Methyl (E)-5-[[[4-(diethylamino)phenyl]imino]methyl]-3-phenylisoxazole-4-carboxylate (51) 3-Ph; 5-imino (diethylamino phenyl); 4-COOCH₃ C₂₃H₂₅N₃O₃ 391.47 g/mol Phenyl, imino, ester Bulky substituents limit solubility
(E)-4-(4-methoxybenzylideneamino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Triazole core with trimethoxyphenyl and methoxybenzylidene C₂₀H₂₀N₄O₄S 412.46 g/mol Triazole, methoxy, thiol High steric bulk, antimicrobial potential

Key Comparisons

Electronic Effects: The 3-methoxystyryl group in the target compound donates electron density via the methoxy group, enhancing resonance stabilization. This contrasts with 5-amino-4-chloro-3-methylisoxazole, where the electron-withdrawing Cl at position 4 reduces electron density, increasing reactivity toward nucleophilic substitution . The imino group in compound 51 introduces conjugation similar to the styryl group but with a diethylamino phenyl substituent, which may alter redox properties .

Steric and Solubility Considerations :

  • The styryl group in the target compound adds steric bulk compared to 3-Methylisoxazol-4-amine , reducing solubility in polar solvents but improving lipophilicity for membrane penetration .
  • Compound 51’s phenyl and ester groups create significant steric hindrance, likely limiting its utility in aqueous environments .

Biological Relevance :

  • While the target compound’s styryl group may enhance interactions with hydrophobic enzyme pockets, triazole derivatives (e.g., ) leverage hydrogen bonding via the thiol and methoxy groups for antimicrobial activity .
  • 3-Methylisoxazol-4-amine serves as a simpler scaffold for derivatization due to its minimal steric hindrance and high solubility .

Biological Activity

(E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research evaluations.

Isoxazoles are five-membered heterocyclic compounds containing an isoxazole ring. They have gained attention for their therapeutic potential, exhibiting a range of biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound this compound is a derivative that integrates a methoxy group and a styryl moiety, which may enhance its biological efficacy.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the compound.

3.1 Antibacterial Activity

Several studies have evaluated the antibacterial properties of isoxazole derivatives, including this compound. For instance, derivatives with similar structures have shown potent activity against Escherichia coli and Staphylococcus aureus . The introduction of methoxy groups often enhances antibacterial activity by improving the lipophilicity of the compounds, facilitating better membrane penetration.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7bE. coli10 µg/mL
7bS. aureus15 µg/mL

3.2 Anticancer Activity

Research has indicated that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested against hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines, showing promising results with IC50 values indicating significant growth inhibition.

CompoundCancer Cell LineIC50 Value (µM)
8aMCF723
4cHepG218

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymes : Similar isoxazole derivatives have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
  • Apoptosis Induction : Studies indicate that certain isoxazoles can induce apoptosis in cancer cells through modulation of apoptotic markers such as Bcl-2 and Bax.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several isoxazole derivatives against clinical isolates of E. coli and S. aureus. The results highlighted that the methoxy-substituted derivatives exhibited enhanced activity compared to their unsubstituted counterparts, suggesting that structural modifications play a crucial role in biological activity.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of various isoxazole derivatives on breast cancer cell lines. The study found that compounds with specific substituents showed significant inhibition of cell proliferation, with detailed analysis revealing mechanisms involving cell cycle arrest.

6. Conclusion

The compound this compound represents a promising candidate for further development in pharmacology due to its diverse biological activities, particularly in antibacterial and anticancer applications. Continued research into its mechanisms of action and optimization of its structure could lead to novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted isoxazole precursors and styryl derivatives. For example, ethyl aroylacetates (e.g., 3-methoxyphenyl derivatives) may serve as starting materials, with catalytic bases like KOtBu facilitating coupling . Optimization involves controlling stereochemistry (E/Z selectivity) using polar aprotic solvents (e.g., DMF) and monitoring reaction progress via TLC or HPLC. Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm methoxy, styryl, and isoxazole moieties. Aromatic protons appear in δ 6.5–7.5 ppm, while isoxazole protons resonate at δ 2.3–2.7 ppm (methyl group) .
  • X-ray Crystallography : Use SHELX software for structural refinement. Single-crystal diffraction resolves stereochemistry and confirms the (E)-configuration of the styryl group .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]+ ≈ 259.12 g/mol) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial Screening : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using MIC (Minimum Inhibitory Concentration) protocols .
  • Anticancer Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48–72 hr exposure .
  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the styryl or isoxazole groups) influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy or nitro groups) and compare IC50 values. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets (e.g., EGFR kinase) .
  • Electronic Effects : Hammett plots correlate substituent σ values with activity trends. Electron-withdrawing groups may enhance antimicrobial potency .

Q. What computational strategies can elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model interactions with lipid bilayers or protein targets over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. B3LYP/6-31G(d) basis sets are recommended .

Q. How should researchers address contradictory data in solubility or stability studies?

  • Methodological Answer :

  • Solubility Conflicts : Compare results across solvents (DMSO vs. aqueous buffers) using UV-Vis spectroscopy. Adjust pH or use surfactants (e.g., Tween-80) for consistency .
  • Stability Issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxygen via inert storage (argon atmosphere) .

Q. What advanced analytical techniques validate synthetic intermediates or degradation products?

  • Methodological Answer :

  • LC-MS/MS : Identify impurities with a C18 column and 0.1% formic acid gradient. Degradation products often show m/z shifts due to hydrolysis or oxidation .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm elemental composition of surface impurities in bulk samples .

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